AZD1981

概要

準備方法

AZD-1981の合成には、4-(アセチルアミノ)-3-[(4-クロロフェニル)チオ]-2-メチル-1H-インドール-1-酢酸の調製が含まれます。 . 合成経路には通常、以下の手順が含まれます。

インドール核の形成: 適切な前駆体の環化によってインドール環が形成されます。

チオエーテル基の導入: 4-クロロフェニルチオ基は、置換反応によって導入されます。

アセチル化: アセチル基は、インドール環のアミノ基に追加されます。

最終的な修飾: カルボン酸基が導入されて合成が完了します。

AZD-1981の工業生産方法には、高収率と純度を確保し、大規模生産に対応するために、これらの手順の最適化が含まれる可能性があります。

化学反応の分析

AZD-1981は、いくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、様々な酸化生成物を生成する可能性があります。

還元: 還元反応は、AZD-1981に存在する官能基を修飾する可能性があります。

置換: チオエーテル基とアセチル基は、適切な条件下で他の官能基と置換される可能性があります。

これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の様々な求核剤などがあります。 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究への応用

化学: DP2受容体の選択的アンタゴニストとして、AZD-1981は、この受容体が様々な生化学的経路において果たす役割を研究するために使用されます。

生物学: この化合物は、DP2受容体アンタゴニズムが免疫細胞の機能、特に好塩基球、肥満細胞、Th2細胞に及ぼす影響を調査するために使用されます。

医学: AZD-1981は、喘息やCOPDなどの呼吸器疾患を治療する可能性について臨床試験で評価されています。

産業: この化合物の潜在的な治療用途は、製薬開発と商業化の候補になっています。

科学的研究の応用

Pharmacological Profile

AZD1981 is characterized as a potent, fully reversible, functionally non-competitive antagonist of human CRTh2. Its binding affinity is notable, with an IC50 of approximately 4 nM for receptor binding and 8.5-50 nM for functional assays. The compound exhibits high plasma protein binding (97%) and has been shown to interact with various metabolic pathways, including weak inhibition of CYP2C9 and OATP1B1 .

Key Pharmacological Properties

| Property | Value |

|---|---|

| Binding Affinity (IC50) | 4 nM |

| Functional Assay (IC50) | 8.5-50 nM |

| Plasma Protein Binding | 97% |

| Inhibition of CYP2C9 | Weak (>10 μM) |

| Induction of CYP3A4 | Yes |

Asthma Management

This compound has been investigated for its potential to improve lung function in asthma patients. In two Phase II clinical trials, this compound was administered to patients with stable asthma who were either withdrawn from inhaled corticosteroids or were symptomatic despite high-dose corticosteroid therapy. The primary endpoint was the morning peak expiratory flow rate, which showed nonsignificant improvements compared to placebo, although secondary outcomes indicated better control over asthma symptoms in treated groups .

Chronic Rhinosinusitis with Nasal Polyps

In a study focusing on chronic rhinosinusitis with nasal polyps (CRSwNP), this compound was evaluated as an add-on therapy to intranasal corticosteroids. The primary outcome was the reduction in nasal polyp size measured by the nasal polyp score at 12 weeks. Results indicated that this compound significantly reduced polyp size compared to placebo .

Chronic Spontaneous Urticaria

This compound has also been tested in patients suffering from chronic spontaneous urticaria (CSU), particularly those unresponsive to antihistamines. A randomized controlled trial demonstrated that treatment with this compound led to significant reductions in urticaria activity scores and improved eosinophil dynamics without serious adverse events .

Safety Profile

The safety profile of this compound has been assessed across multiple studies, revealing that it is generally well-tolerated with no serious adverse events reported during clinical trials. Common side effects were mild and included headaches and gastrointestinal disturbances .

作用機序

類似化合物との比較

AZD-1981は、DP2受容体アンタゴニストとして、その高い選択性と効力においてユニークです。 . 類似の化合物には以下のようなものがあります。

フェビピプラント: 喘息の治療における潜在的な可能性について調査されている、もう一つのDP2受容体アンタゴニスト。

セチピプラント: 脱毛症などの疾患に対する効果について研究されている、DP2受容体アンタゴニスト。

ラマトロバン: アレルギー性鼻炎の治療に使用される、トロンボキサン受容体とDP2受容体のデュアルアンタゴニスト。

これらの化合物と比較して、AZD-1981は臨床試験で安全性和効力プロファイルが良好であることが示されており、さらなる開発のための有望な候補となっています。 .

生物活性

AZD1981 is a selective and potent antagonist of the CRTh2 receptor, primarily developed for the treatment of asthma and other allergic conditions. This article delves into its biological activity, supported by various studies, pharmacological data, and clinical findings.

This compound functions as a fully reversible, non-competitive antagonist of the human CRTh2 receptor. By blocking this receptor, this compound inhibits the actions of prostaglandin D2 (PGD2), a key mediator in eosinophil activation and chemotaxis. This mechanism is crucial for reducing eosinophilic inflammation associated with conditions like asthma.

Preclinical Pharmacology

In preclinical studies, this compound demonstrated significant pharmacological effects:

- Binding Affinity : The compound exhibits an IC50 for binding of 4 nM.

- Functional Activity : The functional IC50 ranges from 8.5 to 50 nM.

- Plasma Protein Binding : It shows high plasma protein binding at 97% .

Effects on Eosinophils and Basophils

This compound effectively blocks several eosinophil functions:

- CD11b Expression : Inhibits agonist-induced expression.

- Shape Change : Prevents shape changes in eosinophils and basophils.

- Chemotaxis : Reduces chemotaxis in Th2 cells and eosinophils .

Phase II Trials

Two significant Phase II randomized trials assessed the efficacy of this compound in patients with asthma:

- Study Design : Patients were randomized to receive either this compound (doses up to 1000 mg BID) or placebo for four weeks.

- Primary Outcomes : The primary efficacy variable was the change in morning peak expiratory flow (PEF).

- Results :

- There was a non-significant increase in morning PEF in the this compound group compared to placebo (9.5 L/min vs. placebo, P = 0.086) in one study and (12 L/min vs. placebo, P = 0.16) in another .

- Significant improvements were noted in Asthma Control Questionnaire (ACQ-5) scores (0.26–0.3 units vs. placebo, P = 0.010–0.022), particularly among atopic patients .

Eosinophil Dynamics

A study focusing on eosinophil dynamics revealed:

- Circulating Eosinophils : Treatment with this compound increased circulating eosinophils but impaired PGD2-mediated shape change significantly.

- CRTh2 Expression : Surface expression of CRTh2 on blood basophils rose during treatment, indicating receptor engagement .

Safety Profile

This compound has been reported to be well tolerated across various studies, with no serious adverse events noted during clinical trials .

Summary of Findings

| Study | Dose | Primary Outcome | Result |

|---|---|---|---|

| Phase II Trial 1 | 1000 mg BID | Morning PEF | Non-significant increase (9.5 L/min) |

| Phase II Trial 2 | 1000 mg BID | Morning PEF | Non-significant increase (12 L/min) |

| Both Trials | Various doses | ACQ-5 Scores | Significant improvement (0.26–0.3 units) |

特性

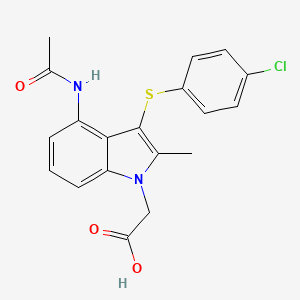

IUPAC Name |

2-[4-acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c1-11-19(26-14-8-6-13(20)7-9-14)18-15(21-12(2)23)4-3-5-16(18)22(11)10-17(24)25/h3-9H,10H2,1-2H3,(H,21,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYIGNODXSRKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=C2N1CC(=O)O)NC(=O)C)SC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025620 | |

| Record name | 4-(Acetylamino)-3-((4-chlorophenyl)thio)-2-methyl-1H-indole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802904-66-1 | |

| Record name | AZD-1981 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802904661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-1981 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(Acetylamino)-3-((4-chlorophenyl)thio)-2-methyl-1H-indole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-1981 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AD53WQ2CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。